molecular formula C15H32Cl2N3O5PS2 B031481 Mafosfamide cyclohexylamine salt CAS No. 84210-80-0

Mafosfamide cyclohexylamine salt

Número de catálogo: B031481
Número CAS: 84210-80-0
Peso molecular: 500.4 g/mol
Clave InChI: AJOJXYODECALSX-BCPQDLGFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mafosfamide cyclohexylamine salt, also known as this compound, is a useful research compound. Its molecular formula is C15H32Cl2N3O5PS2 and its molecular weight is 500.4 g/mol. The purity is usually 99%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 160mg/ml in water, >160 mg/ml in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Phosphoramide Mustards - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Mafosfamide is chemically characterized as a 4-thioethane sulfonic acid salt of 4-hydroxy-cyclophosphamide. Upon administration, it spontaneously degrades into its active metabolite, 4-hydroxy-cyclophosphamide, which acts as a potent DNA alkylating agent. This mechanism leads to the formation of cross-links in DNA, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Anticancer Efficacy

This compound has undergone extensive preclinical and clinical evaluations to assess its efficacy against various malignancies. The following table summarizes key findings from significant clinical trials:

Study Cancer Type Administration Route Dosage Findings
Phase I Trial Leukemia, Lymphoma, CNS TumorsIntravenous, Intrathecal200-700 mg/m² weeklyModerate anemia; severe pain at injection site; mild hematological toxicity.
Phase I Trial Advanced MalignanciesIntravenous1000 mg/m² every three weeksDose-limiting toxicity due to severe venous pain; acceptable tolerability overall.
Phase I Study Neoplastic MeningitisIntrathecalNot specifiedDemonstrated good tolerability; effective in achieving target cytotoxic concentrations in CSF.

Tolerability and Toxicity

Clinical trials have reported that the primary dose-limiting toxicities associated with mafosfamide are not hematological but rather include severe pain along the vein during intravenous administration and mucosal irritation. Notably, moderate anemia was observed across all dose levels tested for the cyclohexylamine salt . The lysine salt variant exhibited different mucosal side effects, such as sneezing and conjunctivitis .

Pharmacokinetics

Mafosfamide's pharmacokinetics have been studied to optimize dosing strategies. For instance, intraventricular administration showed that cerebrospinal fluid (CSF) concentrations exceeded the target cytotoxic levels after specific dosing regimens. This finding supports the use of regional administration routes for enhanced therapeutic outcomes in patients with central nervous system involvement .

Case Studies

Several case studies illustrate the application of mafosfamide in treating resistant malignancies:

  • Case Study 1 : A patient with refractory leukemia received intrathecal mafosfamide and demonstrated significant tumor reduction with manageable side effects.
  • Case Study 2 : In a cohort of children with embryonal tumors, intrathecal dosing led to improved survival rates compared to historical controls receiving standard therapies.

These cases highlight mafosfamide's potential as an effective treatment option for patients who have exhausted conventional therapies.

Propiedades

Número CAS

84210-80-0

Fórmula molecular

C15H32Cl2N3O5PS2

Peso molecular

500.4 g/mol

Nombre IUPAC

2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine

InChI

InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1

Clave InChI

AJOJXYODECALSX-BCPQDLGFSA-N

SMILES

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

SMILES isomérico

C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl

SMILES canónico

C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Apariencia

white cristalline powder

melting_point

145-147°C

Key on ui other cas no.

84210-80-0

Pureza

99%

Números CAS relacionados

88746-71-8;  84210-80-0

Solubilidad

160mg/ml in water, >160 mg/ml in DMSO

Sinónimos

Asta Z 7557
Asta-Z-7557
D17272
mafosfamide-cyclohexylamine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.